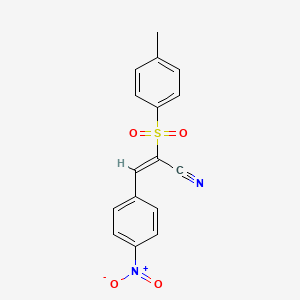

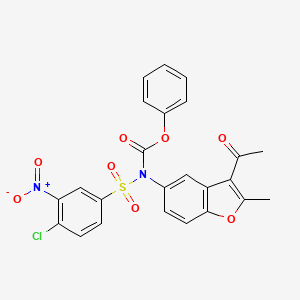

![molecular formula C21H15F3N4O2 B2964392 3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941901-63-9](/img/structure/B2964392.png)

3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15F3N4O2 and its molecular weight is 412.372. The purity is usually 95%.

BenchChem offers high-quality 3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

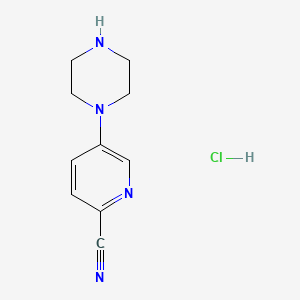

F2437-0117: has been identified as a promising scaffold in medicinal chemistry with a broad spectrum of activities. One of its most significant applications is as an anticancer agent . The pyrido[2,3-d]pyrimidine derivatives, to which F2437-0117 belongs, have shown activity against various cancer targets, including tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR) . These compounds interfere with critical signaling pathways and mechanisms of action that are pivotal in cancer cell proliferation and survival, making them valuable in designing new selective and effective anticancer therapies.

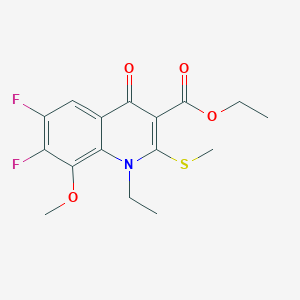

Photophysical Properties for Organic Electronics

The compound exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions . This makes it a candidate for use in organic electronics, where such properties can be harnessed for developing materials that show multicolor fluorescent and phosphorescent behavior. These materials are crucial for applications like organic light-emitting diodes (OLEDs) and other display technologies.

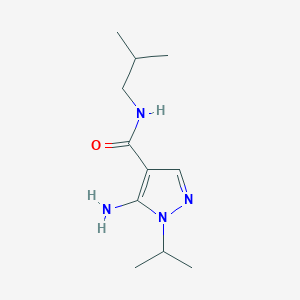

CNS Depressive and Anticonvulsant Effects

The compound’s derivatives have shown central nervous system (CNS) depressive and anticonvulsant effects . This suggests potential applications in the development of treatments for neurological disorders such as epilepsy, where modulation of CNS activity is required .

Antipyretic Properties

F2437-0117 and its related compounds have demonstrated antipyretic activities , indicating their use in reducing fever. This application is particularly relevant in the pharmaceutical industry for the development of fever-reducing medications .

Mechanism of Action

Target of Action

The primary target of this compound is kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process known as phosphorylation. This is a key regulatory event in cells, affecting a variety of cellular processes including cell cycle, growth, and apoptosis.

Mode of Action

The compound interacts with its kinase targets by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to a decrease in the phosphorylation of downstream proteins, altering cellular signaling pathways.

properties

IUPAC Name |

3-(pyridin-2-ylmethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O2/c22-21(23,24)15-6-3-5-14(11-15)12-27-17-8-4-10-26-18(17)19(29)28(20(27)30)13-16-7-1-2-9-25-16/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBNAOYMIYMWJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)

![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)